molecular formula C16H14F2N6OS B12039859 N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 573972-53-9

N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12039859
CAS No.: 573972-53-9
M. Wt: 376.4 g/mol
InChI Key: OGLINIWVAJOCLU-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a pyrazinyl group, and a triazolylthioacetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction using a pyrazine derivative and an appropriate leaving group.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.

    Formation of the Thioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, boronic acids, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted difluorophenyl or pyrazinyl derivatives.

Scientific Research Applications

N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3,4-Difluorophenyl)-2-((4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    N-(3,4-Difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical properties and biological activities.

Properties

CAS No.

573972-53-9

Molecular Formula

C16H14F2N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-10-3-4-11(17)12(18)7-10/h3-8H,2,9H2,1H3,(H,21,25)

InChI Key

OGLINIWVAJOCLU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=NC=CN=C3

Origin of Product

United States

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